Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate
Brand Name: Vulcanchem
CAS No.: 343375-78-0
VCID: VC6770703
InChI: InChI=1S/C13H10Cl2O3S/c1-17-13(16)12-11(4-5-19-12)18-7-8-2-3-9(14)6-10(8)15/h2-6H,7H2,1H3
SMILES: COC(=O)C1=C(C=CS1)OCC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C13H10Cl2O3S
Molecular Weight: 317.18

Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate

CAS No.: 343375-78-0

Cat. No.: VC6770703

Molecular Formula: C13H10Cl2O3S

Molecular Weight: 317.18

* For research use only. Not for human or veterinary use.

Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate - 343375-78-0

Specification

CAS No. 343375-78-0
Molecular Formula C13H10Cl2O3S
Molecular Weight 317.18
IUPAC Name methyl 3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylate
Standard InChI InChI=1S/C13H10Cl2O3S/c1-17-13(16)12-11(4-5-19-12)18-7-8-2-3-9(14)6-10(8)15/h2-6H,7H2,1H3
Standard InChI Key RJOPYEKBTLPHSE-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CS1)OCC2=C(C=C(C=C2)Cl)Cl

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate can be inferred from analogous procedures described for related thiophene derivatives . A plausible pathway involves:

  • Alkylation of Methyl 3-Hydroxy-2-thiophenecarboxylate:
    Reacting methyl 3-hydroxy-2-thiophenecarboxylate with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., 2-butanone or acetone). This step facilitates nucleophilic substitution, replacing the hydroxyl group with the 2,4-dichlorobenzyloxy moiety .

    3-Hydroxy-2-thiophenecarboxylate+2,4-Dichlorobenzyl chlorideK2CO3Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate\text{3-Hydroxy-2-thiophenecarboxylate} + \text{2,4-Dichlorobenzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3} \text{Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate}
  • Purification:
    The crude product is typically recrystallized from methanol or ethyl acetate/hexane mixtures to achieve high purity .

Optimization Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at the 3-position of the thiophene ring requires careful control of reaction conditions.

  • Chlorine Reactivity: The electron-withdrawing nature of chlorine atoms may slow alkylation kinetics, necessitating elevated temperatures or prolonged reaction times .

Physicochemical Properties

While experimental data for this specific compound are scarce, properties can be extrapolated from structurally similar analogs (Table 1) :

Table 1: Estimated Physicochemical Properties

PropertyValue
Molecular Weight326.20 g/mol
Density1.4–1.5 g/cm³
Boiling Point390–410°C (extrapolated)
Melting Point80–90°C (predicted)
LogP (Partition Coefficient)3.5–4.0 (indicative of high lipophilicity)
SolubilityPoor in water; soluble in DMSO, DMF, THF

The LogP value suggests significant lipid solubility, favoring membrane permeability in biological systems. The 2,4-dichlorobenzyl group contributes to this lipophilicity, while the ester moiety introduces moderate polarity .

Pharmacological and Industrial Applications

Antimicrobial Activity

Chlorinated aromatic compounds often exhibit broad-spectrum antimicrobial properties. The 2,4-dichlorobenzyl group could potentiate activity against Gram-positive bacteria and fungi, though specific studies are needed to confirm this hypothesis .

Material Science Applications

Thiophene derivatives are widely used in organic electronics due to their conjugated π-systems. The electron-withdrawing chlorine atoms and ester group in this compound may tune its optoelectronic properties for use in organic semiconductors or photovoltaic materials .

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